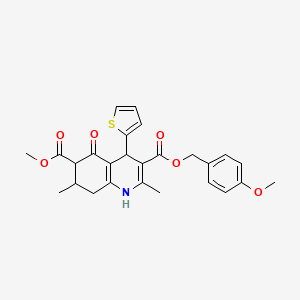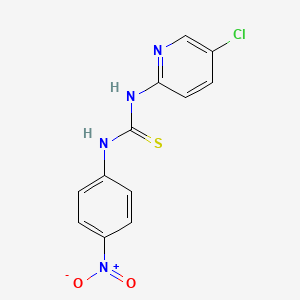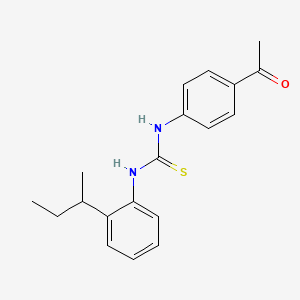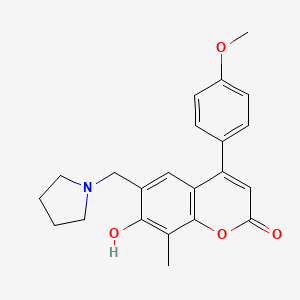![molecular formula C19H29N3O4S B4128426 1,1'-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipiperidine](/img/structure/B4128426.png)
1,1'-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipiperidine
Descripción general
Descripción
1,1'-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipiperidine, commonly known as NBDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
NBDP has been studied extensively for its potential applications in scientific research. One of the primary applications of NBDP is as a fluorescent probe for the detection of proteins. The compound has been found to selectively bind to proteins and emit fluorescence upon excitation with light. This property has made NBDP a valuable tool for studying protein-protein interactions and protein localization in cells.
Another application of NBDP is as a chemical chaperone for the stabilization of proteins. NBDP has been found to stabilize proteins by preventing protein aggregation and promoting correct protein folding. This property has made NBDP a valuable tool for studying protein folding and misfolding in diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of NBDP is not fully understood, but it is believed to involve the interaction of the compound with the hydrophobic regions of proteins. The nitrophenylsulfonyl group of NBDP is thought to interact with hydrophobic amino acid residues in proteins, leading to the selective binding of the compound to specific proteins.
Biochemical and Physiological Effects:
NBDP has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to selectively bind to proteins and inhibit their activity. NBDP has also been found to stabilize proteins by preventing protein aggregation and promoting correct protein folding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of NBDP is its selectivity for proteins. The compound has been found to selectively bind to specific proteins, making it a valuable tool for studying protein-protein interactions and protein localization in cells. Another advantage of NBDP is its ability to stabilize proteins, making it a valuable tool for studying protein folding and misfolding in diseases.
One of the limitations of NBDP is its potential toxicity. The compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Another limitation of NBDP is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of NBDP. One area of research is the development of new fluorescent probes based on the structure of NBDP. These probes could be used to study protein-protein interactions and protein localization in cells.
Another area of research is the development of new chemical chaperones based on the structure of NBDP. These chaperones could be used to stabilize proteins and prevent protein misfolding in diseases such as Alzheimer's and Parkinson's.
Overall, NBDP is a valuable tool for studying proteins and their interactions in cells. While there are limitations to its use, the compound has shown great potential for further research and development.
Propiedades
IUPAC Name |
1-[3-(4-nitrophenyl)sulfonyl-2-piperidin-1-ylpropyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c23-22(24)17-7-9-19(10-8-17)27(25,26)16-18(21-13-5-2-6-14-21)15-20-11-3-1-4-12-20/h7-10,18H,1-6,11-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHKGMAZFDNPRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4128351.png)
![ethyl 2-amino-7-hydroxy-4',4',6'-trimethyl-2'-oxo-5',6'-dihydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4128368.png)

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[2-(1H-imidazol-1-yl)benzyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B4128375.png)
![4-({allyl[(5-methyl-2-thienyl)methyl]amino}methyl)-2,6-dimethoxyphenol](/img/structure/B4128379.png)


![4-(methylsulfonyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4128420.png)
![N-[4-({[(4-isopropylphenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide hydrochloride](/img/structure/B4128429.png)
![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4128432.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide](/img/structure/B4128442.png)
